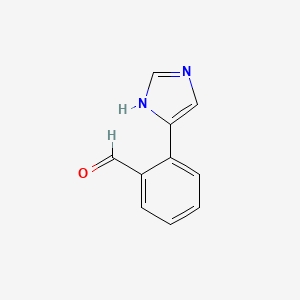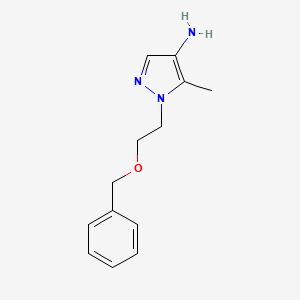
1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
The synthesis of 1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-benzyloxyethanol and 5-methyl-1H-pyrazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol group of 2-benzyloxyethanol.
Formation of Intermediate: The deprotonated 2-benzyloxyethanol reacts with 5-methyl-1H-pyrazole to form an intermediate compound.
Final Product: The intermediate compound undergoes further reactions, such as amination, to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The benzyloxy-ethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Wissenschaftliche Forschungsanwendungen
1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets and pathways. The benzyloxy-ethyl group may enhance the compound’s ability to penetrate biological membranes, while the pyrazole ring can interact with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(2-Benzyloxy-ethyl)-5-methyl-1H-pyrazol-4-ylamine can be compared with other similar compounds, such as:
1-(2-Benzyloxy-ethyl)-5-nitro-1H-pyrazol-4-ylamine: This compound has a nitro group instead of a methyl group, which can significantly alter its chemical and biological properties.
1-(2-Benzyloxy-ethyl)-5-phenyl-1H-pyrazol-4-ylamine: The presence of a phenyl group can enhance the compound’s stability and potential interactions with aromatic systems.
1-(2-Benzyloxy-ethyl)-5-chloro-1H-pyrazol-4-ylamine:
Eigenschaften
Molekularformel |
C13H17N3O |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
5-methyl-1-(2-phenylmethoxyethyl)pyrazol-4-amine |
InChI |
InChI=1S/C13H17N3O/c1-11-13(14)9-15-16(11)7-8-17-10-12-5-3-2-4-6-12/h2-6,9H,7-8,10,14H2,1H3 |
InChI-Schlüssel |
HSTJSESGDNNZSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1CCOCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B13166242.png)
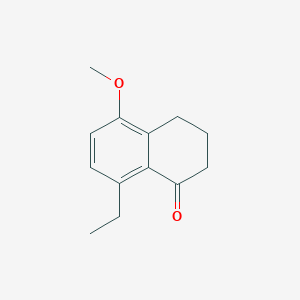
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one](/img/structure/B13166249.png)
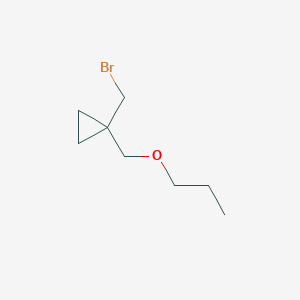

![[(3-Chloropropoxy)methyl]cyclopropane](/img/structure/B13166261.png)
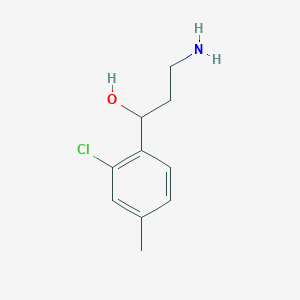
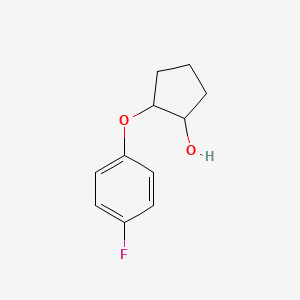
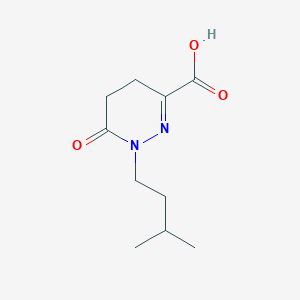
![[1-(Aminomethyl)-3-ethylcyclopentyl]methanol](/img/structure/B13166273.png)
